3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine
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Overview
Description
3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine is a chemical compound that belongs to the class of pyridines It is characterized by the presence of an ethoxycarbonyl group, a fluorine atom, and a hydroxyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine typically involves multi-step organic reactions. One common method includes the reaction of 3-fluorophenylboronic acid with ethyl chloroformate to introduce the ethoxycarbonyl group. This intermediate is then subjected to a cyclization reaction with 2-hydroxypyridine under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ethoxycarbonyl group may produce an alcohol.
Scientific Research Applications
3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Ethoxycarbonyl)-4-fluorophenylboronic acid: Similar in structure but lacks the hydroxyl group on the pyridine ring.
3-(Ethoxycarbonyl)-4-fluorophenylamine: Contains an amine group instead of a hydroxyl group.
3-(Ethoxycarbonyl)-4-fluorophenylmethanol: Contains a methanol group instead of a hydroxyl group on the pyridine ring.
Uniqueness
The presence of both the ethoxycarbonyl and hydroxyl groups in 3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxypyridine makes it unique compared to similar compounds
Properties
IUPAC Name |
ethyl 2-fluoro-4-(2-oxo-1H-pyridin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-2-19-14(18)11-6-5-9(8-12(11)15)10-4-3-7-16-13(10)17/h3-8H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLQDKDRXXBWEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC=CNC2=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683174 |
Source
|
Record name | Ethyl 2-fluoro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-09-7 |
Source
|
Record name | Ethyl 2-fluoro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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